Sodium hexafluoroantimonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
16925-25-0 |
|---|---|
Molecular Formula |
F6NaSb |
Molecular Weight |
258.740 g/mol |
IUPAC Name |
sodium;antimony(5+);hexafluoride |
InChI |
InChI=1S/6FH.Na.Sb/h6*1H;;/q;;;;;;+1;+5/p-6 |
InChI Key |
HKLMYZVMEYYVBS-UHFFFAOYSA-H |
SMILES |
F[Sb-](F)(F)(F)(F)F.[Na+] |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[Na+].[Sb+5] |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Significance and Research Context of Hexafluoroantimonate Anions in Chemical Sciences
The hexafluoroantimonate anion (SbF₆⁻) is a cornerstone in the rapidly expanding field of anion-related chemistry, a discipline with profound implications for environmental science, industrial processes, and materials science. rsc.org The significance of the SbF₆⁻ anion is primarily attributed to its classification as a weakly coordinating or non-coordinating anion. ontosight.ai This means it has a very low tendency to form strong bonds with positively charged ions (cations) in solution.
This non-coordinating nature is a direct result of its stable octahedral geometry, where a central antimony atom is bonded to six fluorine atoms. ontosight.ai This structure effectively delocalizes the negative charge, rendering the anion chemically inert and poorly nucleophilic. This stability is a sought-after characteristic in many chemical systems where the anion's role is simply to provide charge balance without interfering with the reaction of the cation.
In the broader context of chemical sciences, hexafluoroantimonate is often studied alongside other similar polyatomic, fluorine-containing anions, such as hexafluorophosphate (B91526) (PF₆⁻) and hexafluoroarsenate (B1215188) (AsF₆⁻). rsc.orgresearchgate.net Researchers often compare the properties and effects of these anions to fine-tune reaction conditions and outcomes. The choice of anion can significantly influence the construction and behavior of desired molecular architectures. rsc.org The stability of these anions, however, is not absolute. For instance, studies have shown that under certain conditions, such as long-duration reactions in glass vessels, anions like SbF₆⁻ can be converted into hexafluorosilicate (B96646) (SiF₆²⁻). rsc.org This highlights the importance of understanding the reactivity and stability of these anions within specific experimental contexts.
The principal research applications stemming from the hexafluoroantimonate anion's properties include:
Stabilization of Reactive Cations: Its inability to form strong bonds makes it an ideal counter-ion for stabilizing highly reactive cationic species, which are often intermediates in important chemical transformations. ontosight.ai
Organometallic Chemistry and Catalysis: In catalysis, particularly in organometallic chemistry, the use of a non-coordinating anion like SbF₆⁻ is crucial. It allows the cationic metal center to remain highly electrophilic and accessible to reactants, thereby enhancing catalytic activity. ontosight.aithieme-connect.com
Ionic Liquids: The anion is a component in the synthesis of some ionic liquids, which are salts that are liquid at low temperatures and have applications as novel solvents and electrolytes. wikipedia.org
Overview of Sodium Hexafluoroantimonate S Versatility in Modern Chemical Research
Traditional Synthetic Pathways for Hexafluoroantimonate Salts
Historically, the synthesis of hexafluoroantimonate salts, including the sodium variant, involved multi-step and often cumbersome procedures. One of the earliest methods involved the preparation of hexafluoroantimonic acid (HSbF₆) as an intermediate. google.com This was typically achieved by dissolving antimony pentoxide (Sb₂O₅) in hydrofluoric acid (HF) or by reacting antimony pentafluoride (SbF₅) with HF. google.com The resulting hexafluoroantimonic acid would then be reacted with a sodium source, such as sodium hydroxide (B78521) or sodium carbonate, in a quantitative manner to yield this compound. google.com
6Sb₂O₃ + 20BrF₃ + 12NaF → 12Na[SbF₆] + 10Br₂ + 9O₂ wikipedia.org
A more direct, yet still traditional, approach is the reaction of antimony pentafluoride with sodium fluoride (B91410):
SbF₅ + NaF → Na[SbF₆] wikipedia.org
These traditional methods often suffered from several drawbacks, including long reaction times, the need to handle highly corrosive and hazardous reagents like bromine trifluoride, and the production of byproducts that required separation. The yields of these reactions were often moderate, and the purity of the final product could be a concern, sometimes necessitating further purification steps.
Contemporary Approaches in this compound Synthesis
Direct Synthesis from Sodium Antimonate (B1203111) Precursors
A significant advancement in the synthesis of this compound is the direct use of industrial-grade sodium antimonate (NaSbO₃) as the antimony source. google.com This approach eliminates the need for the preparation of intermediate products like hexafluoroantimonic acid or antimony pentafluoride, thereby simplifying the process. google.com
NaSbO₃ + 6HF + H₂O₂ → NaSbF₆ + 4H₂O + O₂
This direct method offers several advantages, including a more straightforward process and easier control over the stoichiometry of sodium and antimony. google.com
Optimization of Reaction Conditions and Stoichiometry
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors that are carefully controlled include temperature, reaction time, and the molar ratios of the reactants.
For the direct synthesis from sodium antimonate, the reaction is typically carried out in a reactor lined with a corrosion-resistant material like polytetrafluoroethylene (PTFE) due to the highly corrosive nature of hydrofluoric acid. The reaction is often heated to around 95°C with vigorous stirring to ensure the complete dissolution of reactants and homogeneity of the mixture. guidechem.com A reaction time of approximately 0.5 hours is generally sufficient. guidechem.com
The stoichiometry of the reactants is also critical. A molar ratio of approximately 1:6.6 to 1:9.5 of sodium antimonate to hydrofluoric acid is commonly employed. google.com A slight excess of hydrogen peroxide is often used to account for any potential volatilization. After the reaction, the solution is typically concentrated by heating to about 125°C until a specific gravity of 1.8 is reached, followed by cooling to induce crystallization of the this compound. guidechem.comgoogle.com The crystals are then separated by filtration, washed, and dried. guidechem.com
Process Efficiency and Cost-Effectiveness in Synthesis
The contemporary direct synthesis method from sodium antimonate has proven to be more efficient and cost-effective compared to traditional pathways. By eliminating the need for intermediate synthesis steps, the process is significantly shortened. google.com For instance, some modern approaches have been shown to reduce reaction times by as much as 50%.
Advanced Structural Elucidation and Spectroscopic Characterization of Sodium Hexafluoroantimonate
X-ray Diffraction Analysis of Crystalline Phases
X-ray diffraction (XRD) is a primary technique for determining the three-dimensional atomic structure of crystalline materials. mdpi.comwikipedia.org It provides precise information on unit cell dimensions, bond lengths, and bond angles, which are essential for understanding structure-property relationships. uhu-ciqso.es
Variable Temperature X-ray Powder Diffraction Studies (Analogy with NaAsF₆)
Variable temperature X-ray powder diffraction (VT-XRPD) is instrumental in studying temperature-induced phase transitions in crystalline solids. aip.org A pertinent analogue for understanding NaSbF₆ is sodium hexafluoroarsenate (B1215188) (NaAsF₆), which has been extensively studied. researchgate.netacs.org
NaAsF₆ undergoes a reversible first-order phase transition from a low-temperature rhombohedral phase (space group R) to a high-temperature cubic phase (space group Fmm). researchgate.netacs.org This transition occurs with thermal hysteresis; one study reported the transition at 325 K upon heating and 309 K upon cooling. researchgate.net VT-XRPD experiments on NaAsF₆ clearly track the changes in the diffraction patterns as the crystal structure transforms, allowing for the refinement of cell parameters at each temperature. aip.orgacs.org At room temperature, NaSbF₆ is known to crystallize in a cubic system (space group Pa), which is analogous to the high-temperature phase of NaAsF₆. wikipedia.org By analogy, VT-XRPD studies on NaSbF₆ are critical for identifying any similar low-temperature phase transitions and characterizing the structural changes associated with them.
Single-Crystal X-ray Diffraction of Hexafluoroantimonate Complexes
Single-crystal X-ray diffraction (SC-XRD) offers the most precise structural data for crystalline materials. mdpi.comuhu-ciqso.es While a detailed SC-XRD study on NaSbF₆ itself is not prominently featured in the provided results, analysis of related hexafluoroantimonate complexes reveals key structural features of the [SbF₆]⁻ anion.
For instance, the single-crystal structure of silver hexafluoroantimonate (AgSbF₆) has been determined. It crystallizes in the cubic space group Ia with a unit cell parameter of a = 979.85 pm. researchgate.net In other complex materials, the [SbF₆]⁻ anion can even act as a coordinating ligand. An example is seen in the intermediate-spin iron(III) tetraphenylporphinato complex, [Fe(TPP)(FSbF₅)], where one fluorine atom from the hexafluoroantimonate anion coordinates directly to the iron center. acs.org These studies demonstrate that the [SbF₆]⁻ anion typically maintains a near-octahedral geometry, although minor distortions can occur depending on the crystalline environment and interactions with the cation.
Crystallographic Data for Silver Hexafluoroantimonate (AgSbF₆)
| Parameter | Value |
|---|---|
| Chemical Formula | AgSbF₆ |
| Crystal System | Cubic |
| Space Group | Ia$\bar{3}$ |
| Unit Cell Parameter (a) | 979.85(4) pm |
| Volume (V) | 9.4076(12)×10⁸ pm³ |
| Formula Units (Z) | 8 |
Multinuclear Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR (ssNMR) is a powerful, element-specific technique for probing the local chemical environment of nuclei in materials. google.com For sodium hexafluoroantimonate, a multinuclear approach involving ¹⁹F, ²³Na, and ¹²¹Sb provides a comprehensive picture of its structure and dynamics. copernicus.org
¹⁹F, ²³Na, and ¹²¹Sb NMR Parameters and Chemical Shielding Investigations
Each nucleus in NaSbF₆ serves as a sensitive probe of its immediate surroundings.
¹⁹F NMR: As a spin-1/2 nucleus with high natural abundance, ¹⁹F provides sharp signals whose chemical shifts are highly sensitive to the nature of the cation and the Sb-F bonding. rsc.org
²³Na NMR: This quadrupolar nucleus (spin 3/2) has 100% natural abundance. huji.ac.il Its spectral parameters (chemical shift and quadrupolar coupling constant) are very sensitive to the symmetry of the sodium ion's local environment. rsc.orghuji.ac.il A more symmetric environment, as expected in a cubic lattice, would result in a narrower signal. huji.ac.il
¹²¹Sb NMR: Antimony-121 is a quadrupolar nucleus (spin 5/2) with a large quadrupole moment, making it highly sensitive to distortions from perfect octahedral symmetry in the [SbF₆]⁻ anion. pascal-man.com High-field NMR experiments on the related KSbF₆ have allowed for the accurate determination of its chemical shift and nuclear quadrupolar parameters, which provide direct information on the symmetry at the antimony site. pascal-man.com
DFT calculations of chemical shielding and electric field gradient tensors complement experimental data, aiding in the assignment of NMR signals and the validation of proposed crystal structures, as has been demonstrated for NaAsF₆. researchgate.netacs.org
NMR Properties of Relevant Nuclei in NaSbF₆
| Nucleus | Spin (I) | Natural Abundance (%) | Gyromagnetic Ratio (γ) / 10⁷ rad T⁻¹ s⁻¹ | Primary Use in NaSbF₆ Analysis |
|---|---|---|---|---|
| ¹⁹F | 1/2 | 100 | 25.181 | Probes Sb-F bonding and cation interactions |
| ²³Na | 3/2 | 100 | 7.080 | Senses symmetry of the Na⁺ crystallographic site |
| ¹²¹Sb | 5/2 | 57.3 | 6.402 | Detects distortions in the [SbF₆]⁻ octahedron |
Elucidation of Spin-Spin Coupling in Hexafluoroantimonate Species in Solution and Solid State
Spin-spin coupling, or J-coupling, provides through-bond connectivity information. nanalysis.com The hexafluoroantimonate anion has historical significance in NMR, as it was the first species in which splittings due to indirect spin-spin coupling were observed. researchgate.net The ¹²¹Sb NMR spectrum of [SbF₆]⁻ in solution famously shows a multiplet pattern arising from coupling to the six equivalent fluorine nuclei (¹J(¹²¹Sb-¹⁹F)). researchgate.net
This coupling can also be observed in the solid state. High-resolution ssNMR studies on related compounds like KAsF₆ have successfully measured the ¹J(⁷⁵As-¹⁹F) coupling constant. acs.org Similarly, for KSbF₆, the ¹J(¹²¹Sb-¹⁹F) coupling has been determined from ¹²¹Sb MAS NMR spectra. pascal-man.com The magnitude of this coupling constant is a sensitive measure of the Sb-F bond character. The observation and analysis of such couplings in NaSbF₆ are vital for a complete electronic and structural description.
Vibrational Spectroscopy for Structural Insights
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule or crystal lattice. nih.gov For NaSbF₆, these methods are ideal for confirming the structure of the [SbF₆]⁻ anion and detecting changes in symmetry. nih.gov
For an isolated, perfectly octahedral (Oₕ symmetry) [SbF₆]⁻ anion, group theory predicts six fundamental vibrational modes. spectroscopyonline.com Of these, three are Raman active (ν₁, ν₂, ν₅), two are IR active (ν₃, ν₄), and one (ν₆) is inactive in both. spectroscopyonline.comacs.org
ν₁ (A₁g): Symmetric Sb-F stretch (Raman active, polarized)
ν₂ (E₉): Symmetric Sb-F stretch (Raman active, depolarized)
ν₃ (F₁ᵤ): Asymmetric Sb-F stretch (IR active)
ν₄ (F₁ᵤ): Asymmetric F-Sb-F bend (IR active)
ν₅ (F₂₉): Asymmetric F-Sb-F bend (Raman active, depolarized)
ν₆ (F₂ᵤ): Asymmetric F-Sb-F bend (Inactive)
The positions and splitting of these bands in the experimental spectra can indicate a reduction in symmetry from a perfect octahedron, which may occur due to crystal packing effects or phase transitions. nih.govacs.org Raman spectroscopy has been used to support the crystal structures determined for various AgAF₆ (A = P, As, Sb) salts. researchgate.net
Vibrational Modes of an Octahedral [SbF₆]⁻ Anion
| Mode | Symmetry | Description | Spectroscopic Activity |
|---|---|---|---|
| ν₁ | A₁g | Symmetric Stretch | Raman |
| ν₂ | E₉ | Symmetric Stretch | Raman |
| ν₃ | F₁ᵤ | Asymmetric Stretch | Infrared |
| ν₄ | F₁ᵤ | Asymmetric Bend | Infrared |
| ν₅ | F₂₉ | Asymmetric Bend | Raman |
| ν₆ | F₂ᵤ | Asymmetric Bend | Inactive |
Hirshfeld Surface Analysis in Solid-State Investigations
Hirshfeld surface analysis is a powerful computational tool utilized in modern crystallography to explore and quantify intermolecular interactions within a crystal lattice. This method provides a visual and quantitative understanding of how molecules are packed in the solid state by partitioning the crystal space into regions associated with each molecule. While specific Hirshfeld surface analysis studies dedicated solely to this compound (NaSbF₆) are not extensively documented in publicly available literature, the principles of this analysis can be applied to its known crystal structure to elucidate the nature of its intermolecular contacts.
The analysis begins with the generation of a Hirshfeld surface, which is the boundary of a region in space where the electron distribution of a sum of spherical atoms for the molecule (the "promolecule") is greater than or equal to the contributions from all other molecules in the crystal. This surface is unique for each molecule in a crystal. Properties such as the normalized contact distance (dnorm), shape index, and curvedness can be mapped onto this surface to highlight different aspects of the intermolecular environment.
For this compound, an ionic compound, the primary interactions governing the crystal packing are the electrostatic forces between the sodium cations (Na⁺) and the hexafluoroantimonate anions (SbF₆⁻). A Hirshfeld surface analysis would focus on the contacts between these ions.
Crystallographic data from the Materials Project indicates that NaSbF₆ can crystallize in different cubic space groups, such as Pa-3 and Fm-3m. osti.govmaterialsproject.orgosti.govresearchgate.net In these structures, the sodium and antimony atoms are octahedrally coordinated by fluorine atoms.
Below is a table summarizing the crystallographic data for two phases of this compound:
| Parameter | NaSbF₆ (mp-1200829) materialsproject.org | NaSbF₆ (mp-5955) osti.gov |
| Crystal System | Cubic | Cubic |
| Space Group | Pa-3 | Fm-3m |
| Lattice Constant (a) | 8.46 Å | 8.14 Å |
| Na-F Bond Length | 2.38 Å | 2.32 Å |
| Sb-F Bond Length | 1.92 Å | 1.92 Å |
| Coordination | Na⁺: 6-coordinate (octahedral)Sb⁵⁺: 6-coordinate (octahedral) | Na⁺: 6-coordinate (octahedral)Sb⁵⁺: 6-coordinate (octahedral) |
| This table is based on data from the Materials Project and presents key crystallographic parameters for two different phases of this compound. |
A key feature of Hirshfeld surface analysis is the generation of a 2D fingerprint plot, which is a histogram of the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. This plot provides a quantitative summary of the intermolecular contacts. For NaSbF₆, the fingerprint plot would be dominated by F···Na contacts, representing the primary ionic interactions.
The dnorm surface is particularly informative. It is a symmetric function of dᵢ and dₑ, normalized by the van der Waals radii of the atoms involved. Red spots on the dnorm surface indicate close contacts, white regions represent contacts around the van der Waals separation, and blue areas show longer contacts. In the case of NaSbF₆, prominent red spots would be expected on the surface of the SbF₆⁻ anion, corresponding to the close contacts with the neighboring Na⁺ cations.
Based on the ionic nature of the compound, the expected intermolecular contacts and their likely contributions to the Hirshfeld surface of the SbF₆⁻ anion are summarized in the conceptual table below:
| Contact Type | Description | Expected Contribution |
| F···Na | These are the primary and strongest intermolecular interactions, representing the ionic bonds that hold the crystal lattice together. They would appear as distinct, sharp spikes in the fingerprint plot. | High |
| F···F | These contacts would occur between adjacent SbF₆⁻ anions. Given the negative charge on the fluorine atoms, these would be repulsive interactions, but they are present due to crystal packing constraints. | Moderate to Low |
| This table conceptualizes the expected intermolecular contacts and their relative importance in the crystal structure of this compound as would be revealed by a Hirshfeld surface analysis. |
In more complex structures containing the hexafluoroantimonate anion, such as in salts with large organic cations, Hirshfeld surface analysis has been used to detail various non-covalent interactions, including hydrogen bonds and halogen interactions. researchgate.net For the simple inorganic salt NaSbF₆, the analysis would be more straightforward, primarily highlighting the ionic bonding and the packing of the ions. The analysis would still be valuable for quantitatively understanding the packing efficiency and the nature of the forces that stabilize the crystal structure.
Mechanistic Investigations of Sodium Hexafluoroantimonate S Reactivity
Role in Stabilizing Reactive Intermediates in Chemical Transformations
The primary role of the hexafluoroantimonate anion in many chemical transformations is the stabilization of reactive cationic intermediates, most notably carbocations. cdnsciencepub.comchemimpex.com Due to its diffuse negative charge and low nucleophilicity, the [SbF₆]⁻ anion can act as a charge-balancing counter-ion for highly electrophilic and unstable cations without forming a covalent bond or interfering with their subsequent reactions. cdnsciencepub.com
This capability is famously exploited in the field of superacid chemistry. Superacids, such as fluoroantimonic acid (a mixture of HF and SbF₅), generate the [SbF₆]⁻ anion in situ and are strong enough to protonate even alkanes, leading to the formation of carbocations that can be observed and studied. wikipedia.org The presence of the extremely stable and non-reactive [SbF₆]⁻ anion is what allows these transient species to have a finite lifetime. cdnsciencepub.com The stability of a carbocation is often discussed in terms of its pK_R+ value, which quantifies its tendency to react with a nucleophile like water. The ability to generate and study these intermediates with counter-ions like hexafluoroantimonate has been fundamental to understanding their structure and reactivity. nih.govresearchgate.net
| Carbocation | Structure | pK_R+ Value | Notes |
|---|---|---|---|
| Triphenylmethyl (Trityl) | (C₆H₅)₃C⁺ | -6.63 | Stabilized by resonance over three phenyl rings. |
| Diphenylmethyl | (C₆H₅)₂CH⁺ | -13.3 | Resonance stabilization from two phenyl rings. |
| tert-Butyl | (CH₃)₃C⁺ | -13 | Stabilized by hyperconjugation from three methyl groups. |
| Cyclopropenylium | C₃H₃⁺ | -7.4 | Aromatic stabilization (2 π-electrons). nih.gov |
The hexafluoroantimonate anion also plays a crucial role in stabilizing cationic transition metal complexes, which are key intermediates in many catalytic cycles. researchgate.net By providing a stable, non-interfering counter-ion, it allows the metal center to maintain a high degree of electrophilicity and catalytic activity.
Mechanisms of Fluorination Reactions Mediated by Hexafluoroantimonate (Substitution for Organic Fluorides)
While sodium hexafluoroantimonate is a source of fluorine, the [SbF₆]⁻ anion is generally not a direct fluorinating agent in substitution reactions. The antimony-fluorine bond is exceptionally strong and stable, making the fluoride (B91410) ions within the complex poor nucleophiles. vicanchem.com Instead, the role of hexafluoroantimonate in fluorination is typically indirect, serving as a stabilizing counter-ion for highly reactive, cationic electrophilic fluorinating agents. wikipedia.org
Reagents such as N-fluoropyridinium salts or Selectfluor® are potent electrophilic fluorinating agents. In these compounds, the hexafluoroantimonate anion can be used as the counter-ion to the cationic N-F moiety. The non-coordinating nature of [SbF₆]⁻ enhances the electrophilicity ("F⁺" character) of the fluorine atom, making the reagent more powerful. The mechanism of electrophilic fluorination is a subject of ongoing research, with two primary pathways being considered: a direct nucleophilic attack (Sₙ2) and a single-electron transfer (SET) process. wikipedia.orgresearchgate.net
Sₙ2 Mechanism: In this pathway, a nucleophile (such as an enolate or an organometallic species) directly attacks the fluorine atom of the electrophilic fluorinating agent, displacing the nitrogen-containing group in a single concerted step. wikipedia.org
Single-Electron Transfer (SET) Mechanism: This pathway involves the transfer of a single electron from the nucleophilic substrate to the fluorinating agent. This generates a radical cation from the substrate and a radical species from the fluorinating agent. These radicals then recombine to form the C-F bond. wikipedia.orgnih.gov
The debate between these two mechanisms is complex, and the operative pathway may depend on the specific substrate and reaction conditions. wikipedia.orgwhiterose.ac.uk The crucial role of the hexafluoroantimonate anion in either case is to enable the high electrophilicity of the cationic fluorinating agent required for the reaction to proceed.
| Feature | Sₙ2 Mechanism | Single-Electron Transfer (SET) Mechanism |
|---|---|---|
| Intermediates | Transition state, no discrete intermediates. | Radical cation and radical intermediates. nih.gov |
| Stereochemistry | Typically proceeds with inversion of configuration if chiral center is attacked. | Can lead to racemization or mixtures of stereoisomers. |
| Evidence | Kinetic studies (Hammett analysis), lack of rearranged products from radical clock experiments. wikipedia.org | Observation of radical-derived byproducts, computational studies. whiterose.ac.uk |
| Role of [SbF₆]⁻ | Enables high electrophilicity of the cationic fluorinating agent by acting as a non-coordinating counter-ion. |
Mechanistic Pathways in Photochemical Reactions Involving this compound
This compound is utilized in various photochemical applications, particularly in photocurable coatings and photoredox catalysis. vicanchem.com Its role is again tied to the stability and non-coordinating nature of the [SbF₆]⁻ anion.
In photoredox catalysis, a photocatalyst absorbs light to reach an excited state, becoming a potent oxidant or reductant. acs.org This excited catalyst can then engage in a single-electron transfer with a substrate to generate a reactive radical ion. acs.org Cationic photocatalysts, such as certain iridium or chromium complexes, are often prepared as their hexafluorophosphate (B91526) ([PF₆]⁻) or hexafluoroantimonate ([SbF₆]⁻) salts. chemrxiv.org
The mechanistic pathway in such a reaction typically involves the following steps:
Photoexcitation: The photocatalyst (PC) absorbs a photon of light, promoting it to an electronically excited state (PC*).
Electron Transfer: The excited photocatalyst (PC*) oxidizes a substrate molecule by accepting an electron, generating a radical cation (Substrate•⁺) and the reduced form of the photocatalyst (PC•⁻). The [SbF₆]⁻ anion serves as the charge-balancing counter-ion for the initial cationic photocatalyst and the resulting radical cation.
Chemical Transformation: The reactive radical cation undergoes further reactions, such as bond cleavage, rearrangement, or reaction with another nucleophile.
Catalyst Regeneration: The reduced photocatalyst (PC•⁻) is oxidized back to its ground state (PC) by a sacrificial electron acceptor, completing the catalytic cycle. chemrxiv.org
This compound can also be used as an additive in photochemical reactions to trap cationic intermediates or to create an ionic environment that can influence reaction pathways and product selectivity. For example, in photoinitiated cationic polymerization, a photoinitiator generates a strong acid upon irradiation, which then protonates a monomer to start the polymerization. The [SbF₆]⁻ anion can act as the non-nucleophilic counter-ion to the growing polymer chain, preventing termination and allowing the polymerization to proceed efficiently.
| Step | Process | Role of Hexafluoroantimonate ([SbF₆]⁻) |
|---|---|---|
| 1 | Light Absorption by [PC]⁺[SbF₆]⁻ | Initial counter-ion for the ground-state photocatalyst. |
| 2 | Formation of Excited State [PC*]⁺[SbF₆]⁻ | Maintains charge balance. |
| 3 | Electron Transfer to Substrate (S) | Stabilizes the resulting radical cation [S]•⁺ as [S]•⁺[SbF₆]⁻. |
| 4 | Product Formation | Acts as a non-interfering spectator anion. |
| 5 | Catalyst Regeneration | Re-associates with the regenerated photocatalyst [PC]⁺. |
Insights into Coordination Bond Formation Between Pentavalent Antimony and Fluorine Ions
The unique properties of the hexafluoroantimonate anion stem from the nature of the coordination bond between the central pentavalent antimony (Sb⁵⁺) atom and the six fluoride ions. Antimony pentafluoride (SbF₅), the precursor to the anion, is an exceptionally strong Lewis acid with a high affinity for fluoride ions. wikipedia.org The reaction between SbF₅ and a fluoride source (like NaF) is highly exothermic and results in the formation of the octahedral [SbF₆]⁻ anion. wikipedia.org
Computational studies provide deeper insight into why antimony is particularly effective at binding fluoride. An analysis of pentavalent pnictogens (Group 15 elements) shows that antimony-based Lewis acids are the strongest fluoride binders. nih.govacs.org This is quantified by the fluoride ion affinity, which is the energy released upon forming the hexafluoroanion.
The stability of the [SbF₆]⁻ anion is a result of a favorable balance between several factors:
Electrostatic Interaction (ΔE_el): The strong attraction between the highly positive antimony center and the negative fluoride ions.
Pauli Repulsion (ΔE_Pauli): The repulsive force between the electron clouds of the antimony and fluoride ions as they are brought together.
Orbital Interaction (ΔE_orb): The stabilizing interaction from the formation of covalent Sb-F bonds.
Computational analyses reveal that while the electrostatic contribution to bonding increases down the group from phosphorus to bismuth, the Pauli repulsion also changes. For antimony, the increase in atomic size compared to arsenic leads to a significant drop in Pauli repulsion, which contributes to its very high fluoride affinity. nih.gov This strong, stable coordination makes the resulting [SbF₆]⁻ anion both thermodynamically stable and kinetically inert, underpinning its utility as a weakly coordinating anion. nih.govacs.org
| Pnictogen (Pn) | Interaction Energy (ΔE_int) | Pauli Repulsion (ΔE_Pauli) | Electrostatic Interaction (ΔE_el) | Orbital Interaction (ΔE_orb) |
|---|---|---|---|---|
| P | -91.6 | 152.0 | -144.3 (59%) | -99.3 (41%) |
| As | -106.8 | 158.4 | -160.7 (61%) | -104.5 (39%) |
| Sb | -120.3 | 126.9 | -164.8 (67%) | -82.4 (33%) |
Applications of Sodium Hexafluoroantimonate in Advanced Materials Science
Development of High-Performance Polymers and Composites
Sodium hexafluoroantimonate plays a significant role as a catalyst and co-initiator in the synthesis of high-performance polymers and composites, contributing to materials with superior thermal and chemical resistance. chemimpex.com Its primary function is in cationic polymerization, a process essential for creating certain types of polymers.
One of the notable applications is its use as a co-initiator in the cationic polymerization of cyclic ethers, such as cyclohexene (B86901) oxide. When combined with photochemical free radical sources, this compound facilitates the polymerization process, demonstrating its effectiveness in creating complex polymer structures. The resulting polymers often exhibit improved mechanical properties, a critical requirement for high-performance applications.
The use of this compound is particularly advantageous in creating polymers where a stable, non-nucleophilic anion is required to prevent termination of the growing polymer chain. The weakly coordinating nature of the SbF₆⁻ anion is crucial in this regard, allowing for the formation of high molecular weight polymers. This has led to its use in the development of advanced composites with enhanced durability and resistance to environmental factors. chemimpex.com
| Polymerization Application | Role of this compound | Resulting Polymer Characteristics |
| Cationic Polymerization of Cyclohexene Oxide | Co-initiator with photochemical sources | Enhanced polymerization efficiency |
| General High-Performance Polymer Synthesis | Catalyst / Additive | Improved mechanical properties, thermal stability, and chemical resistance |
This table outlines the roles and outcomes of using this compound in polymer synthesis. Data sourced from chemimpex.com.
Integration into Electronic Materials and Devices
Its application extends to the synthesis of thiolate-protected silver nanoclusters, where it helps modulate the electronic properties during the material's formation. Furthermore, the compound is studied in the context of creating new photoresists for microelectronics, which are essential for the fabrication of integrated circuits. The use of related hexafluoroantimonate salts, such as those in cationic photoinitiators, is critical in these advanced applications. paint.org Research has also explored the properties of this compound through methods like electron spin resonance of irradiated single crystals, which provides insights into its electronic structure relevant for device applications. acs.org
Contributions to Specialty Coatings and Resins (e.g., UV-Curable Systems)
This compound is a key component in the formulation of specialty coatings and resins, particularly in ultraviolet (UV) curable systems. vicanchem.comhjfriction.com UV-curable coatings are considered a "green" technology because they are energy-efficient and produce no pollution. vicanchem.com These coatings are increasingly used on substrates like paper, wood, plastic, and metal. vicanchem.com
The compound functions as an anionic source for cationic photoinitiators, which are substances that initiate polymerization upon exposure to UV light. hjfriction.com Cationic UV-curing systems are noted for their strong adhesion, lack of oxygen inhibition during the curing process, and low shrinkage. paint.org this compound is often used to create triarylsulfonium hexafluoroantimonate salts, which are powerful photoinitiators. paint.org These initiators enable the rapid and efficient curing of resins like cycloaliphatic epoxies, forming highly crosslinked, durable, and chemically resistant films. paint.org The global market for light-curing materials is expanding, with cationic systems showing significant growth. hjfriction.com Using this compound as a raw material for these initiators can be more cost-effective than alternatives like those based on tetrafluoroborate. hjfriction.com
| UV-Curable System Component | Function of Hexafluoroantimonate | Benefits in Final Coating |
| Cationic Photoinitiator (e.g., Triarylsulfonium Hexafluoroantimonate) | Anionic part of the initiator salt | Fast cure speed, good adhesion, low shrinkage, no oxygen inhibition |
| Hydroxy Functional Fluoropolymer Resins | Used with hexafluoroantimonate-based initiators | Superior weatherability, chemical resistance |
| Cycloaliphatic Epoxy Resins | Cured by hexafluoroantimonate-based initiators | High crosslink density, durability |
This table details the function and benefits of hexafluoroantimonate compounds in UV-curable coating formulations. Data sourced from paint.orghjfriction.com.
Role in Antimony-Based Flame Retardants and Other Specialty Chemicals
This compound is a precursor in the manufacture of various antimony-based specialty chemicals, including flame retardants. chemimpex.com Antimony compounds are well-established as effective flame retardants, and the unique fluorine content and stability of the hexafluoroantimonate anion contribute to materials with improved thermal stability and fire resistance. chemimpex.com
Beyond flame retardants, it serves as a versatile reagent in chemical synthesis. vicanchem.com For instance, it is used as a fluorinating agent in organic synthesis, allowing for the controlled introduction of fluorine atoms into molecules. chemimpex.com This is particularly valuable as fluorination can significantly alter the properties of organic compounds. vicanchem.com The compound's ability to act as a strong Lewis acid facilitates a wide range of chemical reactions. It is also employed in the synthesis of ionic liquids and as a counterion for various cationic catalysts to improve reaction efficiency.
Electrochemical Research and Energy Storage Applications of Sodium Hexafluoroantimonate
Electrolyte Development for Sodium-Ion Batteries
The ionic conductivity of an electrolyte is a measure of its ability to conduct ions and is a crucial factor for battery performance. High ionic conductivity is desirable as it minimizes internal resistance and allows for efficient ion transport, which is essential for high-rate capabilities. The conductivity of an electrolyte solution depends on several factors, including the type of salt, its concentration, and the solvent system used.
While specific data for NaSbF₆ is limited in publicly available research, extensive studies on the analogous NaPF₆ salt provide valuable insights. The ionic conductivity of NaPF₆ in carbonate-based solvents, which are common in SIBs, typically peaks at a concentration of around 1.0 M. rsc.orgcam.ac.uk For instance, in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), a 1.0 M NaPF₆ solution can achieve an ionic conductivity of approximately 12.14 mS/cm at room temperature. sirim.my Increasing the concentration beyond this point often leads to a decrease in conductivity due to increased viscosity and ion-pairing effects. cam.ac.uk
The choice of solvent also plays a critical role. Mixtures of a high-permittivity solvent like EC with a low-viscosity linear carbonate such as DMC or diethyl carbonate (DEC) are often used to achieve a balance of salt dissociation and ion mobility. sirim.my It is expected that NaSbF₆ would exhibit similar behavior, with its ionic conductivity being highly dependent on the chosen solvent system and concentration. The larger anionic radius of hexafluoroantimonate (SbF₆⁻) compared to hexafluorophosphate (B91526) (PF₆⁻) might influence ion mobility and solvation characteristics, potentially affecting the optimal concentration for peak conductivity.
Table 1: Ionic Conductivity of NaPF₆ Electrolytes in Various Carbonate Solvents at Room Temperature This table presents data for NaPF₆ as a close analogue for understanding the expected properties of NaSbF₆-based electrolytes.
| Salt Concentration (M) | Solvent System (v/v) | Ionic Conductivity (mS/cm) | Reference |
|---|---|---|---|
| 1.0 | EC:DMC (1:1) | 12.14 | sirim.my |
| 1.2 | EC:DMC (1:1) | 13.14 | sirim.my |
| 0.8 | EC:PC (1:1) | 7.72 | sirim.my |
| 1.0 | EC:DEC (1:1) | 8.8 | cam.ac.uk |
| 2.0 | EC:DEC (1:1) | 7.2 | cam.ac.uk |
Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the behavior of electrolytes at the atomic level. nih.gov These simulations provide detailed insights into the solvation shell structure—the arrangement of solvent molecules around an ion—and the extent of ion association (ion pairing). mdpi.comresearchgate.net This information is crucial for understanding the macroscopic transport properties of the electrolyte, such as ionic conductivity and the cation transference number.
Although direct MD simulation studies on NaSbF₆ are not widely available umich.eduescholarship.org, research on NaPF₆ offers a comprehensive model. karazin.ua In NaPF₆ solutions with carbonate solvents like EC and DMC, MD simulations show that the Na⁺ ion is typically surrounded by a primary solvation shell composed of the carbonyl oxygen atoms from the carbonate molecules. karazin.ua The composition and structure of this solvation shell directly impact the ease of Na⁺ diffusion. karazin.ua The simulations reveal that small solvent molecules tend to diffuse more easily, contributing to higher ionic conductivity.
Role in Enhancing Electrochemical Cell Efficiency
The electrolyte salt plays a vital role in the formation of the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode. These layers are formed from the decomposition products of the electrolyte and are critical for the stable cycling of the battery. A stable and ionically conductive SEI prevents further electrolyte decomposition and protects the anode surface, leading to high coulombic efficiency and long cycle life. unit.no
The decomposition of hexafluorometallate salts like NaPF₆ can contribute to the formation of inorganic components such as sodium fluoride (B91410) (NaF) in the SEI. NaF is known to be a beneficial component, providing mechanical stability and good Na⁺ ion conductivity. The addition of additives like fluoroethylene carbonate (FEC) to NaPF₆ electrolytes has been shown to enhance the formation of a stable, NaF-rich SEI, significantly improving the cycling performance and capacity retention of sodium-ion batteries. pku.edu.cn For example, in a Prussian blue cathode system, an electrolyte containing NaPF₆ and FEC retained a capacity of 84 mAh·g⁻¹ over 50 cycles, outperforming a conventional carbonate electrolyte. pku.edu.cn
Investigations in Solid-State Energy Storage (Analogy with Related Hexafluorometallates)
All-solid-state batteries (ASSBs) are considered a promising next-generation technology due to their potential for improved safety and higher energy density, as they replace flammable liquid electrolytes with solid-state electrolytes (SSEs). pku.edu.cnxmu.edu.cn Inorganic SSEs, such as those with a NASICON (Na Super Ionic Conductor) structure like Na₃Zr₂Si₂PO₁₂, have attracted significant attention due to their high ionic conductivity at room temperature and good thermal stability. pku.edu.cnrsc.org
However, the rigid nature of these ceramic electrolytes can lead to poor interfacial contact with electrodes. To address this, composite electrolytes are being developed, which combine the high ionic conductivity of inorganic materials with the flexibility of polymers. rsc.org In these composites, a polymer such as poly(ethylene oxide) (PEO) or poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) is mixed with an inorganic filler (like NASICON) and a sodium salt. researchgate.netmdpi.com
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Sodium Hexafluoroantimonate | NaSbF₆ |
| Sodium Hexafluorophosphate | NaPF₆ |
| Ethylene Carbonate | EC |
| Dimethyl Carbonate | DMC |
| Diethyl Carbonate | DEC |
| Propylene Carbonate | PC |
| Fluoroethylene Carbonate | FEC |
| Sodium Fluoride | NaF |
| Sodium Super Ionic Conductor (NASICON) | Na₃Zr₂Si₂PO₁₂ |
| Poly(ethylene oxide) | PEO |
| Poly(vinylidene fluoride-co-hexafluoropropylene) | PVDF-HFP |
Catalytic Roles of Sodium Hexafluoroantimonate in Organic Synthesis
Utilization as a Catalyst or Co-catalyst in Diverse Organic Transformations
Sodium hexafluoroantimonate is a versatile fine chemical that serves as a catalyst or co-catalyst in a wide array of organic transformations. nih.govgoogle.com Its catalytic activity is largely attributed to the non-coordinating nature of the hexafluoroantimonate anion, which enhances the reactivity of cationic species in solution. ontosight.ai The compound is particularly noted for its use in organic synthesis and photochemical reactions, where it can act as a substitute for organic fluorides. nih.govscispace.com
One of the key applications of this compound is in cationic polymerization processes, where it functions as a co-initiator, contributing to the production of high-performance materials. Furthermore, it serves as a precursor for the synthesis of other potent Lewis acid catalysts, such as silver hexafluoroantimonate (AgSbF₆), by reacting with silver nitrate (B79036). This versatility extends to its role as a counterion in various cationic metal complexes, including those of copper(II) and cobalt(III), where its presence can significantly improve the efficiency of catalytic reactions. The stability of the SbF₆⁻ anion is a result of the strong coordination bond between the pentavalent antimony and the fluoride (B91410) ions. nih.govscispace.com
The diverse catalytic applications of this compound are summarized in the table below.
| Catalytic Application | Description | References |
| Cationic Polymerization | Acts as a co-initiator in the polymerization of various monomers. | |
| Precursor to Lewis Acids | Used to synthesize other active catalysts, such as AgSbF₆. | |
| Counterion in Catalysis | Stabilizes cationic transition metal complexes, enhancing their catalytic efficiency. | |
| Organic Fluoride Substitute | Employed as a stable source of fluoride in various organic reactions. | nih.govscispace.com |
| General Organic Synthesis | Utilized as a catalyst in a broad range of organic transformations. | nih.govgoogle.com |
Applications in Friedel-Crafts Reactions and Related C-C Bond Formations
The Friedel-Crafts reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings. rsc.orgnih.gov While direct catalysis by this compound in these reactions is not extensively documented, the hexafluoroantimonate anion plays a crucial role in facilitating such transformations, often in the form of other hexafluoroantimonate salts or as part of a catalytic system.
For instance, superacids like HF·SbF₅ have been shown to be effective in accelerating Friedel-Crafts alkylation reactions. nih.gov More directly, silver hexafluoroantimonate (AgSbF₆), which can be synthesized from NaSbF₆, has been utilized as a catalyst in the Friedel-Crafts acylation of aromatic substrates with anhydrides in the presence of a platinum co-catalyst. dokumen.pub This catalytic system is effective for moderately or strongly activated arenes, as well as some heteroaromatic compounds. dokumen.pub Furthermore, the Brønsted acid HSbF₆ has demonstrated catalytic activity in the dehydrative Friedel-Crafts reaction of highly electronically deactivated benzylic alcohols. core.ac.uk
The involvement of the hexafluoroantimonate anion in promoting C-C bond formation extends beyond traditional Friedel-Crafts reactions. It has been employed in gold(I)-catalyzed intermolecular cycloadditions, where gold(I) complexes with the hexafluoroantimonate anion have been the catalysts of choice. nih.gov These examples underscore the importance of the non-coordinating SbF₆⁻ anion in generating highly electrophilic species required for C-C bond formation.
The table below highlights specific examples of Friedel-Crafts and related C-C bond forming reactions where hexafluoroantimonate salts are instrumental.
| Reaction Type | Catalyst System | Substrates | References |
| Friedel-Crafts Alkylation | Superacids (e.g., HF·SbF₅) | Alkenes and aromatic compounds | nih.gov |
| Friedel-Crafts Acylation | [PtCl₂(PhCN)₂] / AgSbF₆ | Aromatic substrates and anhydrides | dokumen.pub |
| Dehydrative Friedel-Crafts | HSbF₆·6H₂O | Electronically deactivated benzylic alcohols and arenes | core.ac.uk |
| [2+2] Cycloaddition | [t-BuXPhosAu(MeCN)]SbF₆ | Alkynes and alkenes | nih.gov |
Photochemical Catalysis Facilitated by Hexafluoroantimonate Salts
Hexafluoroantimonate salts, including this compound, play a significant role in facilitating a variety of photochemical reactions. nih.govgoogle.com Their utility in this domain stems from the stability and non-nucleophilic nature of the SbF₆⁻ anion, which can stabilize photochemically generated reactive intermediates such as radical cations. ontosight.ai This property is particularly valuable in photoinduced electron transfer (PET) processes, which are fundamental to many photochemical transformations. acs.org
This compound is used as an additive in high-grade UV-curable coatings and inks, where it contributes to the photochemical hardening process. google.com In a broader context, hexafluoroantimonate salts are employed in the photochemical generation of acids and radical species. google.com For example, certain compounds containing the hexafluoroantimonate anion can be efficiently activated by multi-photon excitation to yield these reactive species. google.com
The general mechanism of photoredox catalysis often involves the excitation of a photocatalyst, which then engages in single-electron transfer (SET) with a substrate to generate a radical ion. acs.orgacs.org The non-coordinating hexafluoroantimonate anion is an ideal counterion in these systems as it does not interfere with the highly reactive intermediates. This allows for a wide range of subsequent bond-forming or bond-cleaving reactions to occur. For instance, photoredox catalysis has been successfully applied to the formation of C-C bonds in unprotected monosaccharides and in various other complex organic molecules. rsc.orgacs.org
The table below summarizes the types of photochemical reactions where hexafluoroantimonate salts have been shown to be effective.
| Photochemical Application | Role of Hexafluoroantimonate Salt | Mechanism | References |
| UV-Curable Coatings | Additive | Promotes photochemical hardening | google.com |
| Photoacid/Radical Generation | Photoreactive component | Generation of acids and/or radicals upon photoexcitation | google.com |
| Photoinduced Electron Transfer (PET) | Stabilizing counterion | Stabilizes radical cations formed during PET | ontosight.aiacs.org |
| Photoredox Catalysis | Counterion for photocatalyst | Facilitates catalytic cycles involving single-electron transfer | acs.orgacs.org |
| Artificial Photosynthesis | Component of single-atom photocatalyst | Used in the synthesis of photocatalysts for H₂O₂ production | dicp.ac.cn |
Coordination Chemistry of the Hexafluoroantimonate Anion
Complexation Studies with Macrocyclic Ligands and Host-Guest Systems
The interaction of the hexafluoroantimonate anion with various macrocyclic ligands and its participation in host-guest systems have been a subject of significant interest. These studies reveal that despite its weak coordinating nature, SbF₆⁻ can be effectively bound and encapsulated by hosts with suitable size, shape, and electronic properties.
Macrocyclic hosts such as bambus[n]urils and self-assembled metallomacrocycles have shown a notable ability to form complexes with the hexafluoroantimonate anion. For instance, bambus ua.pturils, which possess a hydrophobic exterior and a carbonyl-fringed, electron-deficient cavity, can encapsulate anions like hexafluoroantimonate. The binding is primarily driven by a combination of ion-dipole interactions and multiple C-H···F hydrogen bonds between the anion and the methine hydrogen atoms of the macrocycle. researchgate.netresearchgate.net
In a fascinating example of host-guest chemistry, a self-assembled trinuclear ruthenium bowl-shaped macrocycle has been shown to bind hexafluoroantimonate. This large, cationic host possesses two distinct binding pockets, an α-pocket and a β-pocket, and can exist in multiple oxidation states. The binding of SbF₆⁻ within these pockets is a complex interplay of ion-ion interactions, charge-assisted hydrogen bonding, and anion-π interactions. ua.ptresearchgate.netnih.gov The selectivity for one pocket over the other can be tuned by altering the oxidation state of the host, highlighting the subtle balance of forces that govern these interactions.
The following table summarizes key findings from complexation studies of hexafluoroantimonate with macrocyclic ligands.
| Macrocyclic Host | Guest Anion | Key Interactions | Experimental Method | Reference |
| Dodecabenzylbambus ua.pturil | SbF₆⁻ | C-H···F hydrogen bonds, Ion-dipole | Quantum Chemical Calculations | researchgate.netresearchgate.net |
| Self-assembled Trinuclear Ruthenium Bowl | SbF₆⁻ | Ion-ion, Charge-assisted H-bonding, Anion-π | NMR, Electrochemistry, X-ray Crystallography | ua.ptresearchgate.netnih.gov |
Theoretical and computational studies have been instrumental in elucidating the nature and strength of the interactions between the hexafluoroantimonate anion and various receptors. Density Functional Theory (DFT) calculations are a powerful tool to model the geometries of these host-guest complexes and to calculate their binding energies.
For the complex of dodecabenzylbambus ua.pturil with SbF₆⁻, quantum chemical calculations have determined the most probable conformation and the interaction energy. researchgate.netresearchgate.net These studies confirm that the anion is located within the macrocyclic cavity and is stabilized by numerous hydrogen bonds between the fluorine atoms of the anion and the methine hydrogens of the bambus ua.pturil. The calculated interaction energies provide a quantitative measure of the stability of these complexes. Interestingly, the absolute values of the calculated interaction energies for hexafluorophosphate (B91526) (PF₆⁻), hexafluoroarsenate (B1215188) (AsF₆⁻), and hexafluoroantimonate (SbF₆⁻) with dodecabenzylbambus ua.pturil were found to increase in the order SbF₆⁻ < AsF₆⁻ < PF₆⁻. researchgate.net
In the case of the self-assembled ruthenium bowl, computational studies have explored the binding of hexafluoroantimonate in the different oxidation states of the host. ua.ptresearchgate.netnih.gov These investigations revealed that the binding is a delicate balance of electrostatic interactions, hydrogen bonding, and anion-π interactions. The calculations showed that for the more highly charged oxidation states of the host, the larger and more lipophilic hexafluoroantimonate anion can favor the more sterically accessible β-pocket. This demonstrates that simple electrostatic considerations are not sufficient to predict the binding behavior in these complex systems.
The table below presents a selection of theoretical data on the interaction of hexafluoroantimonate with macrocyclic receptors.
| Host-Guest System | Computational Method | Calculated Interaction Energy (kJ/mol) | Key Finding | Reference |
| [Dodecabenzylbambus ua.pturil·SbF₆]⁻ | DFT | Not explicitly stated, but weaker than PF₆⁻ and AsF₆⁻ complexes. | Interaction energy trend depends on the central atom of the anion. | researchgate.net |
| [Trinuclear Ru Bowl·SbF₆]ⁿ⁺ | DFT | Not explicitly stated, but binding preference for α or β pocket is oxidation state dependent. | Interplay of multiple non-covalent interactions governs binding selectivity. | ua.ptresearchgate.netnih.gov |
Formation of Inorganic and Organometallic Complexes with Hexafluoroantimonate as Counterion
The primary role of the hexafluoroantimonate anion in inorganic and organometallic chemistry is that of a weakly coordinating counterion. Its inability to form strong coordinate bonds allows for the isolation and stabilization of highly electrophilic and reactive cationic metal complexes. The synthesis of such complexes typically involves a metathesis reaction, where a more strongly coordinating anion (e.g., a halide) is replaced by SbF₆⁻, often by using a silver or ammonium (B1175870) salt of hexafluoroantimonate.
A wide variety of organometallic and inorganic complexes featuring the hexafluoroantimonate counterion have been synthesized and characterized. For example, the reaction of W(CO)₆ with Se₄(Sb₂F₁₁)₂ in SO₂ leads to the formation of the dimeric tungsten pentacarbonyl diselenyl cation, [W₂(CO)₁₀Se₄]²⁺, which was isolated as its hexafluoroantimonate salt. rsc.org Similarly, organometallic cations such as decamethylrhodocenium, [Rh(C₅Me₅)₂]⁺, have been synthesized and structurally characterized with hexafluoroantimonate as the counterion. researchgate.net
The use of hexafluoroantimonate as a counterion has also been crucial in the study of catalytic systems. For instance, cationic palladium(II) organometallic complexes of the type [Pd(η¹,η²-C₈H₁₂OMe)bipy]⁺, active in CO/styrene copolymerization, have been synthesized with various counterions, including SbF₆⁻, to study the effect of the anion on the catalytic activity.
The following table provides examples of inorganic and organometallic complexes synthesized with hexafluoroantimonate as the counterion.
| Cationic Complex | Synthetic Precursor(s) | Key Feature of Synthesis | Reference |
| [W₂(CO)₁₀Se₄]²⁺ | W(CO)₆ and Se₄(Sb₂F₁₁)₂ | Reaction in liquid SO₂ | rsc.org |
| [Rh(C₅Me₅)₂]⁺ | [RhCpCl₂]₂ and LiCp followed by NH₄SbF₆ | Metathesis with NH₄SbF₆ | researchgate.net |
| [(C₅H₅)₂Co]⁺ | (C₅H₅)₂Co and a suitable oxidizing agent with a SbF₆⁻ source | Oxidation of cobaltocene | acs.org |
| [(C₆H₆)₂Cr]⁺ | (C₆H₆)₂Cr and a suitable oxidizing agent with a SbF₆⁻ source | Oxidation of bis(benzene)chromium | acs.org |
Structural Characterization of Coordination Environments in Hexafluoroantimonate Complexes
In many crystal structures, the SbF₆⁻ anion is found in the crystal lattice, charge-balancing the cationic complex without any direct coordination to the metal center. However, in some cases, weak M···F-Sb interactions are observed, where a fluorine atom of the anion is positioned in close proximity to the metal center, often in an axial position of a square-planar or octahedral complex. These interactions are typically characterized by long M-F distances that are greater than the sum of the covalent radii but shorter than the sum of the van der Waals radii.
For example, in the crystal structure of bis(benzene)chromium(I) hexafluorophosphate, [(C₆H₆)₂Cr][PF₆], which is isostructural to the hexafluoroantimonate salt, the anions are located in channels between the cationic complexes, with weak C-H···F interactions being significant for the crystal packing. acs.org In the structure of the dimeric tungsten complex [W₂(CO)₁₀Se₄][SbF₆]₂, the SbF₆⁻ anions are well-separated from the cationic cluster, confirming their role as simple counterions. rsc.org
The following tables provide selected structural data for complexes containing the hexafluoroantimonate anion, illustrating its coordination environment.
Table of Selected Bond Lengths in Hexafluoroantimonate Complexes
| Complex | Metal-Ligand Bond | Bond Length (Å) | Reference |
| [W₂(CO)₁₀Se₄][SbF₆]₂ | W-C (carbonyl) | 2.00(3) - 2.08(3) | rsc.org |
| W-Se | 2.623(3) - 2.707(3) | rsc.org | |
| [Rh(C₅Me₅)₂][SbF₆] | Rh-C (Cp*) | avg. 2.17 | researchgate.net |
| [(C₅H₅)₂Co][SbF₆] (isostructural with PF₆⁻ salt) | Co-C (Cp) | avg. 2.05 | acs.org |
| [(C₆H₆)₂Cr][SbF₆] (isostructural with PF₆⁻ salt) | Cr-C (benzene) | avg. 2.14 | acs.org |
Table of Selected Bond Angles in Hexafluoroantimonate Complexes
| Complex | Ligand-Metal-Ligand Angle | Angle (°) | Reference |
| [W₂(CO)₁₀Se₄][SbF₆]₂ | C-W-C | 85.8(10) - 176.7(10) | rsc.org |
| Se-W-Se | 82.5(1) - 94.8(1) | rsc.org | |
| [Rh(C₅Me₅)₂][SbF₆] | Cp(centroid)-Rh-Cp(centroid) | 180 | researchgate.net |
| [(C₅H₅)₂Co][SbF₆] (isostructural with PF₆⁻ salt) | Cp(centroid)-Co-Cp(centroid) | 180 | acs.org |
| [(C₆H₆)₂Cr][SbF₆] (isostructural with PF₆⁻ salt) | Benzene(centroid)-Cr-Benzene(centroid) | 180 | acs.org |
Computational and Theoretical Chemistry Studies of Sodium Hexafluoroantimonate
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including atoms, molecules, and condensed phases. chemrxiv.orgwikipedia.org It is a widely used method in physics, chemistry, and materials science. wikipedia.org The core principle of DFT is that the properties of a multi-electron system can be determined from its electron density, which is a function of only three spatial coordinates. chemrxiv.orgwikipedia.org This simplifies the problem significantly compared to wave function-based methods that deal with 3N coordinates for N electrons, making DFT computationally feasible for larger systems. chemrxiv.org
The theory is founded on the Hohenberg-Kohn theorems, which establish that the ground-state electron density uniquely determines the system's external potential and thus all its properties. scispace.com In practice, the electronic structure is determined by solving the Kohn-Sham equations, which treat the complex many-electron system as a set of non-interacting electrons moving in an effective potential. wikipedia.org This potential includes the external potential and terms that account for interelectronic interactions. wikipedia.org While DFT is in principle exact, approximations are necessary for the exchange-correlation functional, which describes the quantum mechanical effects of exchange and correlation. chemrxiv.org
A key application of DFT is the prediction of a molecule's chemical reactivity through the analysis of its frontier molecular orbitals (FMOs) and related reactivity descriptors. researchgate.netnih.gov The FMOs, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactions, as they govern the molecule's ability to donate and accept electrons. nih.govnih.gov
The energies of the HOMO and LUMO are used to calculate a variety of global reactivity descriptors that quantify different aspects of a molecule's reactivity. researchgate.netmdpi.com These descriptors provide a quantitative basis for comparing the stability and reactivity of different compounds. For sodium hexafluoroantimonate, these calculations would involve analyzing the electronic contributions of the sodium cation (Na⁺) and the hexafluoroantimonate anion (SbF₆⁻).
Key reactivity descriptors that can be calculated from HOMO and LUMO energies include:
Energy Gap (E_gap): The difference in energy between the LUMO and HOMO (E_gap = E_LUMO - E_HOMO). A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net
Ionization Potential (I): Approximated as the negative of the HOMO energy (I ≈ -E_HOMO), it represents the energy required to remove an electron.
Electron Affinity (A): Approximated as the negative of the LUMO energy (A ≈ -E_LUMO), it represents the energy released when an electron is added.
Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer, calculated as η = (I - A) / 2. Harder molecules have a larger energy gap. researchgate.net
Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability. Soft molecules are generally more reactive. researchgate.netmdpi.com
Electrophilicity Index (ω): A measure of the propensity to accept electrons, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). researchgate.net
| Reactivity Descriptor | Formula | Significance for NaSbF₆ |
| Energy Gap | ELUMO - EHOMO | Indicates the kinetic stability and overall reactivity of the ionic pair. |
| Electronegativity (χ) | (I + A) / 2 | Quantifies the average electron-attracting power of the compound. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to deformation or polarization of the electron cloud. |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicating its polarizability and reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | Describes the propensity of the SbF₆⁻ anion to accept electrons. |
This table outlines the key global reactivity descriptors that can be derived from DFT calculations on this compound to predict its chemical behavior.
DFT calculations are essential for predicting and interpreting NMR spectroscopic parameters. The chemical shielding tensor (σ) and the electric field gradient (EFG) tensor are two such parameters that provide detailed information about the local electronic environment of a nucleus. researchgate.net The chemical shielding tensor describes how the electron cloud around a nucleus screens it from the external magnetic field, giving rise to the chemical shift observed in NMR spectra. libretexts.orgnih.gov The EFG tensor describes the interaction between the nuclear quadrupole moment of a nucleus (for nuclei with spin I > 1/2, such as ²³Na and ¹²¹Sb) and the gradient of the electric field generated by the surrounding electrons and nuclei. researchgate.net
For this compound, computational methods like the Gauge-Including Projector Augmented Wave (GIPAW) method, often implemented within DFT codes, can be used to calculate these parameters. researchgate.net Such calculations are invaluable for assigning NMR signals to specific crystallographic sites and for understanding how the electronic structure influences the spectroscopic properties.
Studies on analogous compounds like sodium hexafluoroarsenate (B1215188) (NaAsF₆) have demonstrated the power of this approach. researchgate.net In that study, DFT calculations of chemical shielding tensors and EFG tensors for ¹⁹F, ²³Na, and ⁷⁵As were performed. researchgate.net The results were in full agreement with experimental solid-state NMR data and helped to resolve structural details. researchgate.net A similar computational investigation for NaSbF₆ would provide the theoretical ¹⁹F, ²³Na, and ¹²¹Sb NMR parameters. Analysis of the calculated shielding shows that its trend is often determined by the contributions from both the cation and anion valence bands. aps.org
| Spectroscopic Parameter | Nuclei in NaSbF₆ | Information Provided | Computational Method |
| Isotropic Chemical Shift (δiso) | ¹⁹F, ²³Na, ¹²¹Sb | Provides information on the local chemical and magnetic environment. | GIPAW / DFT |
| Chemical Shielding Anisotropy (CSA) | ¹⁹F, ²³Na, ¹²¹Sb | Describes the orientation dependence of the chemical shift. | GIPAW / DFT |
| Quadrupole Coupling Constant (CQ) | ²³Na, ¹²¹Sb | Measures the strength of the nuclear quadrupole interaction. | All-electron / PAW / DFT |
| EFG Asymmetry Parameter (ηQ) | ²³Na, ¹²¹Sb | Describes the deviation of the EFG from axial symmetry. | All-electron / PAW / DFT |
This table summarizes the key NMR parameters that can be calculated for this compound using DFT, providing a bridge between its electronic structure and experimental spectra.
Molecular Dynamics Simulations for Solution and Interfacial Behavior
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes, such as ion solvation, diffusion, and the behavior of molecules at interfaces. nih.govosti.gov For this compound, MD simulations can elucidate its behavior in various solvents, which is crucial for applications in batteries and catalysis.
In a typical MD simulation of NaSbF₆ in a solvent like water or an organic carbonate, the interactions between all particles are described by a force field. The simulations can track the trajectories of each ion and solvent molecule, yielding a wealth of information about the structure and dynamics of the solution. youtube.com For instance, simulations can reveal the structure of the solvation shells around the Na⁺ and SbF₆⁻ ions, the formation of ion pairs, and the transport properties (like diffusion coefficients and ionic conductivity) of the electrolyte. osti.govyoutube.com
Simulations of other aqueous sodium salts, such as sodium nitrate (B79036) (NaNO₃), have shown that anions can be depleted from the immediate air-water interface, while cations may show a slight propensity for the surface. nih.gov The orientation of water molecules at the interface is also perturbed by the presence of the ions. nih.gov Furthermore, studies on mixed surfactant systems containing sodium ions demonstrate how MD can probe the distribution of ions and their effect on the ordering of molecules at an interface. mdpi.com Applying these MD techniques to NaSbF₆ would provide fundamental insights into its solvation thermodynamics, transport phenomena in bulk solution, and its behavior at electrode-electrolyte interfaces.
Quantum Chemical Methods for Intermolecular Interactions and Binding Energies
Understanding the nature and strength of intermolecular interactions is fundamental to chemistry. nih.gov Quantum chemical methods provide a rigorous framework for calculating these interactions and decomposing them into physically meaningful components. chemrxiv.org For an ionic compound like this compound, these methods can be used to study the interaction between the Na⁺ cation and the SbF₆⁻ anion, as well as their interactions with surrounding solvent molecules.
Methods such as Energy Decomposition Analysis (EDA) are used to partition the total interaction energy between two or more molecules into distinct physical terms. chemrxiv.org This allows chemists to understand the driving forces behind binding. For the Na⁺---SbF₆⁻ ion pair, or its interaction with a solvent molecule, the binding energy can be decomposed into:
Electrostatic Interaction: The classical Coulombic interaction between the unperturbed charge distributions of the interacting fragments.
Pauli Repulsion (or Exchange): A purely quantum mechanical effect arising from the Pauli exclusion principle, which prevents the collapse of electron clouds.
Orbital Interaction (or Induction/Polarization): The stabilization resulting from the distortion of each fragment's electron cloud in the presence of the other, including charge transfer.
Dispersion: Attractive forces arising from correlated fluctuations in the electron distributions of the interacting fragments (van der Waals forces).
These components can be calculated using various quantum chemical approaches, including DFT-based EDA schemes (like ALMO-EDA) or wavefunction-based methods like Symmetry-Adapted Perturbation Theory (SAPT). chemrxiv.org More advanced methods, such as spin-ratio scaled Møller-Plesset second-order perturbation theory (SRS-MP2), have been developed to achieve high accuracy for intermolecular interaction energies, comparable to the "gold standard" CCSD(T) method but at a lower computational cost. researchgate.net Applying these methods to NaSbF₆ clusters with solvent molecules would provide a detailed picture of the solvation process and the factors governing the compound's stability and behavior in different environments.
| Interaction Component | Physical Origin | Relevance to NaSbF₆ Interactions |
| Electrostatics | Coulomb forces between static charge distributions | Dominant attractive force in the Na⁺---SbF₆⁻ ion pair and with polar solvents. |
| Pauli Repulsion | Pauli Exclusion Principle | Strong short-range repulsive force, defines ionic radii. |
| Orbital Interaction | Polarization and Charge Transfer | Describes how the electron clouds of the ions and solvent distort in response to each other. |
| Dispersion | Correlated electron fluctuations | Important for interactions with nonpolar solvents and contributes to overall stability. |
This table breaks down the intermolecular interaction energy for this compound into its fundamental physical components, which can be quantified using quantum chemical calculations.
Analytical Methodologies Involving or Enabled by Sodium Hexafluoroantimonate
Advanced Techniques for Antimony Detection and Quantification in Environmental Matrices
The accurate quantification of antimony (Sb) in environmental samples is critical due to its potential toxicity. While sodium hexafluoroantimonate is not typically the target analyte in environmental monitoring, its stability makes it an excellent candidate for use as a calibration standard in various advanced analytical techniques. Furthermore, understanding the analytical methods for antimony is essential for contexts where hexafluoroantimonate-containing compounds might be present.
Modern analytical techniques offer high sensitivity for detecting total antimony concentrations in environmental solids and aqueous solutions. rsc.org Key methods include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), with ICP-MS often being preferred due to fewer spectral interferences and superior detection limits, reaching the pg/mL range. rsc.org For speciation analysis, which distinguishes between different antimony oxidation states like Sb(III) and Sb(V), hyphenated techniques are required. rsc.orgpjoes.com High-Performance Liquid Chromatography coupled with ICP-MS (HPLC-ICP-MS) is a powerful tool for separating and quantifying different aqueous antimony species. rsc.org
Another widely used technique, particularly for volatile species, is Hydride Generation-Atomic Absorption Spectrometry (HG-AAS). iosrjournals.org In this method, antimony species are chemically reduced to form stibine (B1205547) gas (SbH₃), which is then introduced into an atomizer for quantification. iosrjournals.org However, the efficiency of stibine generation can differ between Sb(III) and Sb(V), necessitating a pre-reduction step for total antimony analysis. iosrjournals.org
A significant analytical challenge arises when antimony is present in highly stable complex anions like hexafluoroantimonate (SbF₆⁻). A specific method was developed for the accurate determination of antimony in metal(II) hexafluoroantimonate compounds. nih.gov This procedure involves a crucial reductive decomposition step to break down the stable SbF₆⁻ anion. nih.gov Metallic aluminum powder in an acidic medium is used to effectively reduce Sb(V) to elemental antimony (Sb(0)). nih.gov The precipitated Sb(0) is then re-oxidized to Sb(III) and determined potentiometrically using potassium bromate (B103136) (KBrO₃) or potassium permanganate (B83412) (KMnO₄). nih.gov This method yields highly accurate and reproducible results, with a relative standard deviation (RSD) of less than 0.6% for antimony concentrations in the range of 5-25 mg. nih.gov
The table below summarizes the performance of various advanced techniques for antimony quantification.
| Analytical Technique | Common Application | Typical Detection Limit | Key Advantages & Considerations |
| ICP-MS | Total antimony in environmental samples. rsc.org | 0.01 ng/g to pg/mL range. rsc.orgpjoes.com | High sensitivity, fewer spectral interferences. rsc.org |
| HG-AAS | Determination of Sb(III) and Sb(V). iosrjournals.org | 0.08 µg/L. researchgate.net | Good for speciation, but reaction yields can vary. iosrjournals.org |
| HPLC-ICP-MS | Speciation of aqueous antimony. rsc.org | Varies by species; highly selective. | Provides detailed chemical speciation data. rsc.org |
| Potentiometric Titration | Quantification of Sb in M(SbF₆)₂. nih.gov | N/A (for bulk material) | Requires reductive decomposition of the stable SbF₆⁻ anion. nih.gov |
| Atomic Fluorescence Spectrometry (AFS) | Trace level antimony determination. researchgate.netmdpi.com | 0.03 - 0.13 µg/L. mdpi.com | High sensitivity and selectivity, often coupled with hydride generation. mdpi.com |
This table is interactive. Users can sort columns to compare techniques.
Spectroscopic Methods in Chemical Analysis (e.g., NMR, Raman)
Spectroscopic techniques are indispensable for characterizing the structure and purity of inorganic compounds like this compound. Nuclear Magnetic Resonance (NMR) and Raman spectroscopy provide detailed information about the atomic environment and molecular vibrations within the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structure and ionic interactions of this compound in solution. Both the sodium cation (Na⁺) and the fluorine atoms in the hexafluoroantimonate anion (SbF₆⁻) have NMR-active nuclei (²³Na and ¹⁹F, respectively).
¹⁹F NMR: This is particularly useful for studying the SbF₆⁻ anion. The fluorine atoms are chemically equivalent in the octahedral geometry of the anion, typically resulting in a single resonance in the ¹⁹F NMR spectrum. The chemical shift and line shape can provide information about the anion's purity, its interaction with the solvent, and the presence of any exchange processes. acs.org Studies on analogous hexafluorophosphate (B91526) (PF₆⁻) salts show that ionic interactions in solution can be effectively studied using ¹⁹F NMR. acs.org
²³Na NMR: This technique can determine the concentration of free sodium ions in a sample. nih.gov In the context of this compound, ²³Na NMR can be used to study the degree of ion pairing and the interaction between the Na⁺ cation and the SbF₆⁻ anion in various solvents. The chemical shift and relaxation times of the ²³Na nucleus are sensitive to its local electronic environment. nih.gov
Raman Spectroscopy
Raman spectroscopy is an effective method for identifying the vibrational modes of the hexafluoroantimonate anion. The technique measures the inelastic scattering of monochromatic light, providing a structural fingerprint of the molecule. The octahedral SbF₆⁻ anion has characteristic vibrational modes that are readily identifiable in a Raman spectrum. Computational studies and experimental data on similar systems, such as those used in battery electrolytes, demonstrate the utility of Raman spectroscopy in identifying inorganic fluoride (B91410) species. researchgate.net The technique can be used to confirm the presence of the SbF₆⁻ anion, assess the crystalline quality of a solid sample, and study phase transitions. For instance, studies on peptides have shown Raman spectroscopy's sensitivity to subtle structural changes, a principle that applies to the characterization of inorganic salts as well. ruc.dk
The table below outlines the application of these spectroscopic methods to this compound.
| Spectroscopic Technique | Nucleus/Target | Information Obtained | Typical Application |
| ¹⁹F NMR | Fluorine-19 | Structural integrity and purity of the SbF₆⁻ anion, ion-solvent interactions. acs.org | Quality control, solution chemistry studies. |
| ²³Na NMR | Sodium-23 | Concentration of free Na⁺, ion-pairing with the SbF₆⁻ anion. nih.gov | Studies of electrolyte behavior and ionic interactions. |
| Raman Spectroscopy | SbF₆⁻ vibrational modes | Structural fingerprint, confirmation of the octahedral anion, analysis of crystalline structure. researchgate.net | Material identification, quality assessment, phase transition studies. |
This table is interactive. Users can sort columns to compare techniques.
Emerging Research Frontiers and Future Perspectives
Exploration of Novel Synthetic Routes and Scalability Studies
The traditional synthesis of sodium hexafluoroantimonate has often involved multi-step processes with intermediate products like hexafluoroantimonic acid (HSbF₆) or antimony pentafluoride (SbF₅). google.com However, recent research has focused on developing more direct, cost-effective, and scalable synthetic routes.
Table 1: Comparison of Traditional and Novel Synthetic Routes for this compound
| Feature | Traditional Method | Novel Direct Method |
| Starting Materials | Antimony pentoxide, Antimony pentafluoride, Sodium hydroxide (B78521)/carbonate | Industrial sodium antimonate (B1203111), Hydrofluoric acid |
| Process Complexity | Multi-step, involves isolation of intermediates (HSbF₆ or SbF₅) google.com | Single-step, direct production google.com |
| Stoichiometric Control | More complex | Easier and more accurate google.com |
| Cost-Effectiveness | Higher comprehensive cost | Lower comprehensive cost google.com |
| By-products | Dependent on the specific route | Primarily water |
Further research is exploring even more innovative and sustainable synthetic strategies. Drawing parallels from similar compounds like sodium hexafluorophosphate (B91526) (NaPF₆), mechanochemical synthesis presents a promising future direction. researchgate.netnih.gov This solvent-free approach, which involves the direct grinding of solid reactants, could offer a rapid, scalable, and environmentally friendly method for producing high-purity this compound, eliminating the need for hazardous solvents like hydrofluoric acid. researchgate.netnih.gov
Scalability is a critical factor for industrial applications. For the direct synthesis method using sodium antimonate, the use of continuous-flow reactors lined with corrosion-resistant materials like polytetrafluoroethylene (PTFE) is a key development for large-scale production. This setup overcomes the limitations of batch-wise processing and allows for in-line monitoring and control of reaction parameters, ensuring consistent product quality.
Interdisciplinary Research Integrating this compound Chemistry in Green Technologies
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances and the development of energy-efficient processes, are increasingly influencing materials research. This compound is finding a significant role in this paradigm shift, particularly in the field of photocurable coatings and inks. lookchem.com
UV (ultraviolet) and LED (light-emitting diode) curing are rapidly growing "green" technologies because they offer significant advantages over traditional thermal curing methods. mdpi.com These advantages include substantial energy savings, the elimination of volatile organic compound (VOC) emissions, and high-speed processing. researchgate.net this compound is an indispensable additive in many UV-curable formulations, where it functions as a photoinitiator. lookchem.com Upon exposure to UV radiation, it helps to generate the reactive species that initiate the polymerization, or curing, of the coating. researchgate.net
The integration of this compound into these systems is a prime example of interdisciplinary research, combining inorganic chemistry with polymer science and engineering. Research in this area focuses on optimizing the compatibility of the photoinitiator with the polymer matrix and enhancing the efficiency of the curing process, especially with the move towards lower-energy UV-LED light sources. mdpi.comnih.gov The development of coatings with high durability, scratch resistance, and specific functionalities like flame retardancy through UV curing is an active area of investigation. mdpi.com
Furthermore, the role of this compound as a catalyst and a reagent in organic synthesis contributes to greener chemical processes. lookchem.com For instance, its use as a fluorinating agent can provide alternative pathways to producing fluorinated organic compounds, which are crucial in pharmaceuticals and agrochemicals, potentially avoiding harsher or less efficient traditional fluorination methods. chemimpex.com
Advanced Materials Development with Enhanced Performance Characteristics
The unique properties of the hexafluoroantimonate anion (SbF₆⁻), particularly its large size and low coordinating ability, make this compound a valuable component in the development of a wide range of advanced materials with enhanced performance characteristics. chemimpex.com
High-Performance Polymers and Composites: this compound is used in the synthesis of high-performance polymers and composites that exhibit superior thermal stability and chemical resistance. chemimpex.com Its incorporation can enhance the properties of materials used in demanding applications, from electronics to aerospace. One area of research is the development of organic-inorganic hybrid photoresists for high-resolution lithography. researchgate.net By incorporating the hexafluoroantimonate moiety into a polymer backbone, researchers have created novel non-chemically amplified resists that are sensitive to extreme ultraviolet (EUV) radiation, enabling the patterning of nano-scale features with improved sensitivity. researchgate.net
Energy Storage Systems: A significant and rapidly advancing field of application for this compound is in next-generation batteries, particularly sodium-ion batteries (SIBs). acs.orgdiva-portal.org As the world seeks more sustainable and cost-effective energy storage solutions, SIBs are a promising alternative to lithium-ion batteries due to the natural abundance of sodium. tcichemicals.comnih.gov In these batteries, this compound can be used as the electrolyte salt. scispace.com The electrolyte is a critical component that facilitates the transport of ions between the anode and cathode. mdpi.comresearchgate.net
Research is focused on developing electrolytes that offer high ionic conductivity, good electrochemical stability, and contribute to the formation of a stable solid electrolyte interphase (SEI) on the electrodes, which is crucial for long cycle life and battery safety. acs.orgmdpi.com While sodium hexafluorophosphate (NaPF₆) is a common benchmark, studies are exploring the properties of NaSbF₆ and other salts to optimize performance. diva-portal.orgmdpi.com The development of advanced electrolytes, including localized high-concentration electrolytes and highly fluorinated electrolytes, where salts like this compound could play a role, is key to overcoming challenges such as poor electrolyte stability and rapid capacity fade. acs.org
Catalysis in Organic Synthesis: In the realm of chemical synthesis, this compound serves as a versatile catalyst. lookchem.com Its strong Lewis acidity and the non-coordinating nature of the SbF₆⁻ anion are beneficial in a variety of organic reactions. It is used to stabilize reactive intermediates and facilitate transformations that would otherwise be difficult to achieve. chemimpex.com Recent advances in catalysis continue to explore the use of such compounds in developing novel, selective, and efficient synthetic methodologies. sc.eduacs.org
Table 2: Applications of this compound in Advanced Materials
| Application Area | Role of this compound | Enhanced Performance Characteristics |
| High-Performance Polymers | Component in synthesis, e.g., photoresists researchgate.net | Improved thermal and chemical resistance, high-resolution patterning capability chemimpex.comresearchgate.net |
| Sodium-Ion Batteries | Electrolyte salt scispace.com | Enhanced ionic conductivity and electrochemical stability chemimpex.commdpi.com |
| Organic Synthesis | Catalyst lookchem.com | Facilitates a wide range of chemical reactions, stabilizes reactive intermediates chemimpex.com |
| UV-Curable Coatings | Photoinitiator additive lookchem.com | Fast, energy-efficient curing, improved durability and hardness lookchem.commdpi.com |
| High-Grade Glass | Additive lookchem.com | Enhanced quality and performance lookchem.com |
Q & A
Q. What are the recommended methods for synthesizing and characterizing sodium hexafluoroantimonate in laboratory settings?
While synthesis protocols are not explicitly detailed in the provided evidence, characterization methods include:
- Structural analysis : Use SMILES strings (
[Na+].F[Sb-](F)(F)(F)(F)F) and InChI keys (HKLMYZVMEYYVBS-UHFFFAOYSA-H) for computational modeling or database referencing . - Purity assessment : Batch-specific analysis via Certificates of Analysis (COA) linked to product labels, supplemented by spectroscopic techniques (e.g., FTIR, NMR) for functional group verification .
- Solubility testing : Measure solubility in water (reported as "slightly soluble") and organic solvents under controlled conditions (25°C, density 3.375 g/mL) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Safety protocols : Classified as Acute Toxicity 4 (oral/inhalation), Aquatic Chronic Toxicity 2, and Eye Irritation 2. Use PPE (gloves, goggles) and work in fume hoods .
- Storage : Store in airtight containers away from moisture to prevent hydrolysis. Avoid exposure to light if used in photopolymerization studies .
- Waste disposal : Segregate waste and collaborate with certified hazardous waste treatment facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers design experiments to optimize this compound as a photoinitiator in dental adhesive resins?
- Concentration screening : Test concentrations ranging from 0.25–4 mol% in adhesive resins (e.g., Bis-GMA/TEGDMA/HEMA mixtures) to determine optimal conversion rates. Evidence shows 2 mol% P3C-Sb (a derivative) maximizes degree of conversion (DC) and polymerization rate (RP) .
- Ternary initiator systems : Combine with camphorquinone (CQ) and ethyl 4-dimethylaminobenzoate (EDAB) to mitigate solvent inhibition. For example, 2 mol% P3C-Sb + 0.4 mol% CQ + 0.8 mol% EDAB improves kinetics in ethanol-containing resins .
- Kinetic analysis : Use real-time Fourier-transform infrared spectroscopy (RT-FTIR) with diamond-attenuated total reflection (ATR) to monitor C=C bond conversion and RP in real time .
Q. What methodologies are effective in analyzing the impact of solvent content on the polymerization efficiency of this compound-based photoinitiator systems?
- Solvent titration : Prepare resin formulations with 0–40 wt% ethanol and assess DC/RP using RT-FTIR. Higher ethanol content reduces radical density and delays gelation, particularly in hydrophobic systems like CQ/EDAB .
- Light activation : Use blue LED light (380–515 nm, 1100 mW/cm²) to activate both CQ (400–500 nm) and P3C-Sb (270–390 nm). Validate intensity with a digital power meter .
- Data interpretation : Note that ternary systems (P3C-Sb + CQ + EDAB) exhibit less solvent sensitivity than binary systems, maintaining >80% DC even at 40% ethanol .
Q. How does the presence of acidic monomers influence the polymerization kinetics when this compound is used in dental adhesives?
- Acidic monomer incorporation : Test GDMA-P (1,3-glycerol dimethacrylate phosphate) at 0–40 wt%. Acidic groups neutralize tertiary amines (e.g., EDAB), reducing RP by 30–50% across all initiator systems .
- Hydrophilicity effects : Acidic monomers increase resin hydrophilicity, promoting solvent retention. Pre-dry samples to ≤10% residual ethanol before photopolymerization to minimize inhibition .
- Comparative analysis : Ternary systems (P3C-Sb + CQ + EDAB) achieve DC comparable to CQ/EDAB controls in acidic conditions, suggesting robustness in self-etch adhesives .
Q. What are the considerations for integrating this compound into EUV lithography resists, and how can performance be evaluated?
- Material design : Formulate hybrid organic-inorganic resists with this compound to enhance EUV absorption and resolution. Reference iterative synthesis protocols for fragmentation studies .
- Performance metrics : Assess lithographic sensitivity (e.g., dose-to-clear), contrast curves, and line-edge roughness using synchrotron EUV exposure tools .
- Toxicity mitigation : Substitute with less toxic salts (e.g., NaPF6) where possible, as NaSbF6 is flagged for environmental and health risks .
Q. How should conflicting data on the inhibitory effects of solvents in this compound-initiated polymerization be reconciled?
- Contradictory observations : While ethanol inhibits CQ/EDAB systems (slower RP, delayed inflection points), ternary systems with P3C-Sb show resilience. This is attributed to P3C-Sb’s dual radical/cationic initiation mechanism .
- Experimental variables : Control solvent evaporation time and resin viscosity. Higher mobility in solvent-rich mixtures delays vitrification but allows eventual high DC .
- Statistical validation : Use ANOVA to compare DC/RP means across solvent concentrations and initiator systems, ensuring sample sizes ≥3 replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
